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molecular formula C8H4F5NO3 B8438694 Phenol, 5-nitro-2-(1,1,2,2,2-pentafluoroethyl)-

Phenol, 5-nitro-2-(1,1,2,2,2-pentafluoroethyl)-

Cat. No. B8438694
M. Wt: 257.11 g/mol
InChI Key: JQULQCYBIBCFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247556B2

Procedure details

5-Nitro-2-trifluoromethyl-phenol was prepared from 1-Methoxy-3-nitro-5-trifluoromethyl-benzene similar to that described in the preparation of 5-nitro-2-pentafluoroethylphenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C(C(F)(F)[F:10])C=C([N+]([O-])=O)C=1.[N+:16]([C:19]1[CH:20]=[CH:21][C:22]([C:26]([F:32])([F:31])C(F)(F)F)=[C:23]([OH:25])[CH:24]=1)([O-:18])=[O:17]>>[N+:16]([C:19]1[CH:20]=[CH:21][C:22]([C:26]([F:31])([F:32])[F:10])=[C:23]([OH:25])[CH:24]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)O)C(C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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